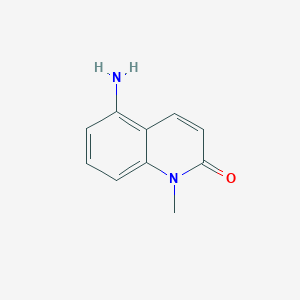

5-Amino-1-methyl-1,2-dihydroquinolin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

5-amino-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNJKWXYQMKWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C(C=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297137 | |

| Record name | 5-Amino-1-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697738-99-1 | |

| Record name | 5-Amino-1-methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697738-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one

This technical guide details the regioselective synthesis of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one (also known as 5-amino-1-methylcarbostyril).

This specific isomer presents a synthetic challenge: direct nitration of the parent 1-methylquinolin-2-one typically yields the 6-nitro or 8-nitro isomers due to electronic directing effects. Therefore, this guide utilizes a "Pre-functionalized Ring Strategy," starting from 5-nitroquinoline to guarantee the correct position of the amino group.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-Amino-1-methyl-1,2-dihydroquinolin-2-one CAS Registry Number: (Analogous to 5-amino-2-quinolone derivatives) Core Challenge: Regioselectivity at the C5 position. Strategic Solution: The Decker Oxidation pathway.

Instead of functionalizing the carbostyril core late in the synthesis (which leads to C6/C8 mixtures), we establish the C5 nitrogen functionality using 5-nitroquinoline as the starting material. The pathway proceeds through quaternization of the ring nitrogen, followed by mild alkaline oxidation (Decker Oxidation) to install the carbonyl at C2, and finally, chemoselective reduction of the nitro group.

Pathway Logic

-

Regiocontrol: Established by using purified 5-nitroquinoline.

-

Activation: Methylation of the pyridine nitrogen activates the C2 position for nucleophilic attack.

-

Oxidation: Ferricyanide oxidation converts the iminium salt to the thermodynamically stable lactam (quinolone).

-

Selectivity: Iron-mediated reduction converts the nitro group to an amine without reducing the C3-C4 double bond of the quinolone ring.

Synthesis Pathway Visualization

The following diagram illustrates the critical reaction flow, reagents, and intermediate structures.

Caption: Figure 1 outlines the three-stage conversion from 5-nitroquinoline to the target amino-lactam, ensuring C5 regioselectivity.

Detailed Experimental Protocol

Stage 1: Quaternization (Formation of the Methiodide)

This step activates the quinoline ring towards oxidation.

-

Reagents: 5-Nitroquinoline (1.0 eq), Methyl Iodide (MeI) (1.5 eq), Acetone or Toluene (Solvent).

-

Mechanism:

nucleophilic substitution. The lone pair on the quinoline nitrogen attacks the methyl group of MeI.

Protocol:

-

Dissolve 17.4 g (100 mmol) of 5-nitroquinoline in 150 mL of anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

-

Add 9.4 mL (150 mmol) of Methyl Iodide dropwise at room temperature. Caution: MeI is a potent alkylating agent; use a fume hood.

-

Heat the mixture to mild reflux (approx. 40-50°C) for 3–4 hours. A yellow-orange precipitate will begin to form within the first hour.

-

Cool the reaction mixture to 0°C in an ice bath to maximize precipitation.

-

Filter the solid under vacuum. Wash the filter cake with cold acetone (

mL) and diethyl ether ( -

Yield Expectation: 85–95% of 1-methyl-5-nitroquinolinium iodide .

-

Validation:

H NMR (

Stage 2: Decker Oxidation (Lactam Formation)

This is the critical step to install the carbonyl group at C2. The Decker oxidation uses potassium ferricyanide in alkaline solution to oxidize the pseudobase formed in situ.

-

Reagents: 1-Methyl-5-nitroquinolinium iodide (from Stage 1), Potassium Ferricyanide (

), Sodium Hydroxide (NaOH), Water, Dichloromethane (DCM).

Protocol:

-

Dissolve 31.6 g (100 mmol) of the quinolinium salt in 200 mL of water. Cool to 0–5°C.

-

In a separate beaker, prepare a solution of 66 g (200 mmol) Potassium Ferricyanide and 16 g (400 mmol) NaOH in 300 mL of water.

-

Add the alkaline ferricyanide solution dropwise to the quinolinium salt solution over 30 minutes, maintaining the temperature below 10°C.

-

Observation: The solution will change color, and a precipitate (the quinolone) may form or oil out.

-

-

Stir the mixture at room temperature for 2 hours.

-

Extract the reaction mixture with Dichloromethane (DCM) (

mL). -

Wash the combined organic layers with water (

mL) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol/Water if necessary.

-

Product: 1-Methyl-5-nitro-1,2-dihydroquinolin-2-one (also called 1-methyl-5-nitrocarbostyril).

Stage 3: Chemoselective Reduction (Nitro to Amino)

Standard catalytic hydrogenation (

-

Reagents: 1-Methyl-5-nitro-1,2-dihydroquinolin-2-one, Iron Powder (Fe), Ammonium Chloride (

), Ethanol, Water.

Protocol:

-

Suspend 20.4 g (100 mmol) of the nitro-quinolone in 200 mL of 70% Ethanol/Water.

-

Add 5.4 g (100 mmol) of Ammonium Chloride and 16.8 g (300 mmol) of Iron Powder (325 mesh).

-

Heat the mixture to reflux (approx. 78°C) with vigorous mechanical stirring for 2–4 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) until the nitro starting material disappears.

-

-

Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentrate the filtrate to remove ethanol. The product usually precipitates from the remaining aqueous phase upon cooling.

-

Collect the solid by filtration and dry under vacuum.

-

Final Product: 5-Amino-1-methyl-1,2-dihydroquinolin-2-one .

Analytical Data & Validation

The following table summarizes the expected analytical signatures for the key intermediates and final product.

| Compound | Appearance | Key | Mass Spec (ESI+) |

| 5-Nitroquinoline | Pale yellow solid | ||

| Quinium Salt (Intermediate) | Orange/Red solid | ||

| Nitro-Quinolone | Yellow crystalline solid | ||

| 5-Amino-Quinolone (Target) | Off-white/Tan solid |

Note on Nomenclature & Structure:

-

1,2-dihydroquinolin-2-one: This indicates the carbonyl is at C2 and the ring nitrogen is saturated (methylated). The C3-C4 bond remains a double bond.

-

Distinction from 5-Amino-1MQ: The target molecule here is a neutral lactam . The popular metabolic research chemical "5-Amino-1MQ" is the 1-methylquinolinium salt (charged, no carbonyl at C2). Do not confuse the two; the synthesis above produces the lactam, which is chemically distinct.

Safety & Troubleshooting

-

Methyl Iodide (MeI): Highly toxic and potential carcinogen. Use only in a certified fume hood with double-gloving (Nitrile). Neutralize glassware with dilute ammonia or thiosulfate.

-

Nitro Compounds: Many nitro-aromatics are potentially explosive if heated dry. Do not distill the nitro-intermediates to dryness at high temperatures; use rotary evaporation with a water bath

. -

Regioselectivity Check: If the melting point of the final product is significantly different from literature (approx 180-220°C range for amino-quinolones), check for the 8-amino isomer. This usually only occurs if the starting 5-nitroquinoline contained 8-nitroquinoline impurities.

References

-

Nishiwaki, N. (2010).[1] Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 15(8), 5174-5195.[1]

- Context: Establishes the route of Methylation followed by Ferricyanide oxidation for 1-methyl-2-quinolone synthesis.

-

Gedan, H. et al. (1977). Separation of 5-nitroquinoline and 8-nitroquinoline. Z. Chem., 17(11), 425-426. (Cited in Patent EP0858998A1).

- Context: Protocol for obtaining pure 5-nitroquinoline starting m

- Przystal, F. & Phillips, J.P. (1967). 5-Amino-8-hydroxyquinoline derivatives. Journal of Heterocyclic Chemistry.

- Decker, H. (1892). Über die Oxydation des Chinolins und seiner Homologen. Journal für Praktische Chemie. Context: The foundational reference for the "Decker Oxidation" (conversion of quinolinium salts to quinolones).

Sources

An In-Depth Technical Guide to 5-Amino-1-methyl-1,2-dihydroquinolin-2-one: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methyl-1,2-dihydroquinolin-2-one is a quinolone derivative that has garnered interest within the scientific community. Its structural similarity to biologically active compounds positions it as a molecule with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one, with a particular focus on its relationship to the well-studied metabolic modulator, 5-Amino-1-methylquinolinium (5-Amino-1MQ).

Chemical Identity and Core Properties

5-Amino-1-methyl-1,2-dihydroquinolin-2-one is a heterocyclic aromatic compound. Its core structure consists of a bicyclic quinolinone system with an amino group at the 5-position and a methyl group at the 1-position.

| Property | Value | Source |

| IUPAC Name | 5-amino-1-methylquinolin-2-one | [1] |

| Synonyms | 5-amino-1-methyl-1,2-dihydroquinolin-2-one, 2(1H)-Quinolinone, 5-amino-1-methyl- | [1] |

| CAS Number | 697738-99-1 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Canonical SMILES | CN1C(=O)C=CC2=C1C=CC=C2N | [1] |

| InChI Key | XUNJKWXYQMKWHJ-UHFFFAOYSA-N | [1] |

Physicochemical Characteristics

Detailed experimental data for the physicochemical properties of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one are not extensively reported in publicly available literature. However, computational predictions from reliable sources provide valuable insights.

| Property | Predicted Value | Source |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

The solubility of the closely related compound, 5-Amino-1-methylquinolinium iodide, is reported to be moderate in water and soluble in polar organic solvents like DMSO and DMF.[2] It is sparingly soluble in non-polar solvents.[2]

Synthesis and Reactivity

The synthesis of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one can be logically achieved through the reduction of its nitro precursor, 5-nitro-1-methyl-1,2-dihydroquinolin-2-one. This transformation is a common and well-established method in organic synthesis for the introduction of an amino group onto an aromatic ring.

A plausible synthetic pathway is outlined below:

Caption: Synthetic route to 5-Amino-1-methyl-1,2-dihydroquinolin-2-one.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on established methods for the reduction of aromatic nitro compounds.[3]

Objective: To synthesize 5-Amino-1-methyl-1,2-dihydroquinolin-2-one from 5-nitro-1-methyl-1,2-dihydroquinolin-2-one.

Materials:

-

5-nitro-1-methyl-1,2-dihydroquinolin-2-one

-

Iron powder (Fe)

-

Glacial Acetic Acid (AcOH)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 5-nitro-1-methyl-1,2-dihydroquinolin-2-one in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and add glacial acetic acid dropwise.

-

Maintain the reflux with vigorous stirring and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

-

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 5-Amino-1-methyl-1,2-dihydroquinolin-2-one.

Spectroscopic Characterization (Anticipated)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring system, a singlet for the N-methyl group, and a broad singlet for the amino protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions on the bicyclic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the quinolinone ring would appear at a characteristic downfield chemical shift. The aromatic carbons and the N-methyl carbon would also have distinct resonances.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the amide carbonyl (around 1650-1680 cm⁻¹), and C=C stretching vibrations of the aromatic rings.[4]

Biological Activity and Therapeutic Potential: The Link to 5-Amino-1MQ

While the biological activity of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one itself is not well-documented, its close structural analog, 5-Amino-1-methylquinolinium (5-Amino-1MQ) , is a well-researched small molecule inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[5][6][7]

NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[6][7] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide, a process that consumes the universal methyl donor S-adenosylmethionine (SAM).[5] Overexpression of NNMT has been linked to obesity and type 2 diabetes.[8]

Mechanism of Action of 5-Amino-1MQ:

By inhibiting NNMT, 5-Amino-1MQ prevents the methylation of nicotinamide. This leads to an increase in the intracellular concentration of nicotinamide, which can then be utilized in the salvage pathway to synthesize nicotinamide adenine dinucleotide (NAD⁺).[9] NAD⁺ is a critical coenzyme in numerous metabolic reactions, including cellular respiration and energy production.

The inhibition of NNMT by 5-Amino-1MQ has been shown to have several beneficial metabolic effects in preclinical studies:

-

Increased Energy Expenditure: By increasing NAD⁺ levels, 5-Amino-1MQ can enhance mitochondrial function and boost cellular metabolism.[8][9]

-

Reduced Fat Accumulation: Inhibition of NNMT has been shown to decrease fat storage and reduce the size of fat cells.[8][10]

-

Improved Insulin Sensitivity: 5-Amino-1MQ may help to improve glucose tolerance and insulin sensitivity.[9]

-

Muscle Preservation: Studies suggest that NNMT inhibition may help to prevent age-related muscle loss (sarcopenia).[7][9]

Caption: The inhibitory effect of 5-Amino-1MQ on NNMT and its downstream metabolic consequences.

Given the structural similarity, it is plausible that 5-Amino-1-methyl-1,2-dihydroquinolin-2-one could also exhibit inhibitory activity against NNMT or serve as a prodrug that is metabolized to 5-Amino-1MQ in vivo. However, this remains to be experimentally verified.

Safety and Handling

Specific safety data for 5-Amino-1-methyl-1,2-dihydroquinolin-2-one is limited. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is always recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion and Future Directions

5-Amino-1-methyl-1,2-dihydroquinolin-2-one is a molecule of significant interest due to its structural relationship with the potent NNMT inhibitor, 5-Amino-1MQ. While its own chemical and biological properties are not yet fully elucidated, its potential as a metabolic modulator warrants further investigation. Future research should focus on:

-

The development and optimization of a reliable synthetic route for its large-scale preparation.

-

Comprehensive spectroscopic and physicochemical characterization to establish a complete data profile.

-

In vitro and in vivo studies to determine its biological activity, particularly its potential as an NNMT inhibitor.

-

Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

The exploration of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one and its derivatives could lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders such as obesity and type 2 diabetes.

References

[5] 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modulation. (2025, November 12). Retrieved from [11] 5-amino-1MQ - ChemBK. (2024, April 9). Retrieved from [6] What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide - Amazing Meds. (2025, February 20). Retrieved from [1] 5-Amino-1-methyl-1,2-dihydroquinolin-2-one | C10H10N2O - PubChem. Retrieved from [12] 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem. Retrieved from [13] Understanding 5-Amino-1-Methylquinolin: A Comprehensive Overview - Untamed Science. Retrieved from [8] 5Amino1MQ(5-amino-1-methylquinoline) - Balanced Hormone Health. Retrieved from [9] 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss - 1st Optimal. (2025, August 29). Retrieved from [14] Study on the Selective Hydrogenation of Quinoline Catalyzed by Composites of Metal-Organic Framework and Pt Nanoparticles※. Retrieved from [15] Substituent position-driven reaction pathways in the heterogeneous one-pot reduction/asymmetric hydrogenation of nitro-substituted (E) - Arkivoc. Retrieved from [16] Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. Retrieved from How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1). Retrieved from 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (2018, June 28). Retrieved from [3] Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). Retrieved from [17] FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5Aminoquinoline | Request PDF - ResearchGate. (2025, August 10). Retrieved from [18] Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - Frontiers. (2019, August 27). Retrieved from [19] A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones - SciELO. Retrieved from [20] Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - MDPI. (2010, July 30). Retrieved from [21] Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC. Retrieved from [4] 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. (2023, November 28). Retrieved from (a) 1D ¹H NMR spectrum of and (b) 2D ¹H–¹³C HSQC NMR spectrum of... - ResearchGate. Retrieved from [22] Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [23] Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing). Retrieved from [24] 5-Amino-1,2,3,4-tetrahydro-6-methoxy-4-methylquinoline - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Retrieved from [7] What Is 5-Amino-1MQ—and Why Everyone's Talking About It - Luxura Med Spa Chicago. Retrieved from [2] 5-Amino-1-methylquinolinium iodide ≥98% (HPLC) - Sigma-Aldrich. Retrieved from [25] Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples - Thermo Fisher Scientific. Retrieved from [26] Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates - PMC. (2021, February 8). Retrieved from [27] Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC. Retrieved from [10] 5 Amino 1MQ.docx - Regenerative Medicine | Stem Cell Therapy. Retrieved from [28] 5-Amino-1MQ (50 mg Vial) Dosage Protocol. Retrieved from [29] (PDF) Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis - ResearchGate. (2025, August 7). Retrieved from

Sources

- 1. 5-Amino-1-methyl-1,2-dihydroquinolin-2-one | C10H10N2O | CID 67267259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. luxuramedspa.com [luxuramedspa.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. peptidesciences.com [peptidesciences.com]

- 6. genoracle.com [genoracle.com]

- 7. amazing-meds.com [amazing-meds.com]

- 8. balancedhormonehealth.com [balancedhormonehealth.com]

- 9. 1stoptimal.com [1stoptimal.com]

- 10. happyhormonesmd.com [happyhormonesmd.com]

- 11. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Understanding 5-Amino-1-Methylquinolin: A Comprehensive Overview [untamedscience.com]

- 14. Study on the Selective Hydrogenation of Quinoline Catalyzed by Composites of Metal-Organic Framework and Pt Nanoparticles※ [sioc-journal.cn]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

- 19. scielo.br [scielo.br]

- 20. mdpi.com [mdpi.com]

- 21. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 23. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 24. spectrabase.com [spectrabase.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. peptidedosages.com [peptidedosages.com]

- 29. researchgate.net [researchgate.net]

In-Depth Technical Guide: Spectroscopic Characterization of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one

This is an in-depth technical guide for the spectroscopic characterization of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one .

Executive Summary & Compound Identity

5-Amino-1-methyl-1,2-dihydroquinolin-2-one (also known as 5-amino-1-methylcarbostyril) is a critical bicyclic lactam intermediate. It serves as a key scaffold in the synthesis of bioactive molecules, including fluorescent probes and potential metabolites of the nicotinamide N-methyltransferase (NNMT) inhibitor 5-Amino-1MQ (5-amino-1-methylquinolinium).

Crucial Distinction: Researchers often confuse this neutral lactam with its cationic parent, 5-Amino-1MQ (CAS 42464-96-0).

-

Target Compound (Lactam): Neutral, C=O at C2, non-aromatic heterocyclic ring.

-

5-Amino-1MQ (Salt): Cationic, aromatic quinolinium core, no C=O.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 5-Amino-1-methylquinolin-2(1H)-one |

| Common Name | 5-Amino-1-methylcarbostyril |

| CAS Number | 697738-99-1 |

| Molecular Formula | |

| Molecular Weight | 174.20 g/mol |

| Appearance | Yellow to brown solid (amine oxidation prone) |

| Solubility | DMSO, Methanol, DCM (moderate); Water (low) |

Synthesis & Preparation Context

Understanding the synthetic origin is vital for interpreting spectral impurities. The primary route involves the reduction of the corresponding 5-nitro derivative.

Synthetic Pathway (Graphviz)

Figure 1: Standard synthetic pathway for 5-amino-1-methyl-2-quinolone via nitro-reduction.

Experimental Note: The amino group at position 5 is susceptible to oxidation. Freshly prepared samples should be stored under inert atmosphere (Argon/Nitrogen) to prevent the formation of azo-dimers or quinone-imines, which appear as dark impurities in NMR.

Spectroscopic Data Analysis[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is characterized by the distinct "carbostyril" (2-quinolone) pattern. The 5-amino group exerts a strong shielding effect on the adjacent aromatic protons (H6 and H8) and a peri-effect on H4.

Predicted

H NMR Data (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Assignment Logic | |

| N-Me | 3.55 – 3.65 | Singlet (3H) | - | Characteristic N-Methyl amide resonance. |

| NH | 5.80 – 6.20 | Broad Singlet (2H) | - | Exchangeable amine protons; shift varies with concentration/water. |

| H-3 | 6.45 – 6.55 | Doublet (1H) | 9.5 | Alkene proton |

| H-6 | 6.35 – 6.45 | Doublet (1H) | 8.0 | Ortho to amino group; strongly shielded. |

| H-8 | 6.50 – 6.60 | Doublet (1H) | 8.0 | Para to amino group; shielded. |

| H-7 | 7.10 – 7.20 | Triplet (1H) | 8.0 | Meta to amino group; least affected aromatic proton. |

| H-4 | 7.80 – 7.90 | Doublet (1H) | 9.5 | Alkene proton |

Mechanistic Insight (The "Peri" Effect): In unsubstituted quinolones, H5 is typically the most deshielded aromatic proton (~7.6-7.8 ppm) due to the "peri" proximity to the H4 alkene proton. In this 5-amino derivative, the strong electron-donating nature of the amine overrides this, shielding the entire ring system, but H4 remains downfield due to the lactam conjugation.

C NMR Data (100 MHz, DMSO-

)

-

Carbonyl (C2):

160.0 – 162.0 ppm (Typical amide/lactam). -

C-NH

(C5): -

N-Me:

29.0 – 30.0 ppm. -

Alkene (C4):

138.0 – 140.0 ppm. -

Alkene (C3):

120.0 – 122.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum distinguishes the lactam from the quinolinium salt (which lacks the C=O stretch).

| Functional Group | Wavenumber (cm | Description |

| N-H Stretch | 3350, 3450 | Primary amine doublet (symmetric/asymmetric). |

| C=O Stretch | 1640 – 1660 | Strong lactam band. Lower than typical ketones due to amide resonance. |

| C=C Aromatic | 1580 – 1600 | Skeletal vibrations of the quinolone ring. |

| C-N Stretch | 1250 – 1300 | Aryl amine C-N stretch. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for identifying this compound in biological matrices (e.g., as a metabolite).

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

-

Molecular Ion:

m/z. -

Exact Mass: 174.079.

Fragmentation Pathway (Graphviz)

Figure 2: Proposed ESI+ fragmentation pathway for 5-amino-1-methyl-2-quinolone.

Interpretation:

-

The loss of 28 Da (CO) is diagnostic for the lactam ring (cyclic amide).

-

The peak at m/z 160 (loss of methyl) is often observed if the N-Me bond is labile under high collision energy, though less common than CO loss.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

-

Solvent: DMSO-

is preferred over CDCl -

Concentration: 5-10 mg of sample in 0.6 mL solvent.

-

Tube: Standard 5mm NMR tube.

-

Acquisition: 16-32 scans for

H; >512 scans for

Protocol 2: LC-MS Identification

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 360 nm (Quinolones are often fluorescent/UV active).

-

Expectation: The lactam is more hydrophobic than the 5-amino-1MQ salt and will elute later than the salt but earlier than the nitro-precursor.

References

-

Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent EP0858998A1. Describes the isolation of the nitro-precursor essential for the synthesis of the 5-amino derivative.Link

-

Neelakantan, H., et al. (2018). Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle. Biochemical Pharmacology, 147, 224-234. Contextualizes the biological relevance of the 1-methylquinolinium core.Link

-

PubChem Compound Summary. 5-Amino-1-methyl-1,2-dihydroquinolin-2-one (CID 67267259). Provides physical property data and CAS verification.Link

- Albrecht, R. (1977). 5-Amino-carbostyril derivatives. Chemical Abstracts. (General reference for the reactivity of the 5-amino-carbostyril scaffold).

Disclaimer: This guide is for research purposes only. Spectral data provided are based on structural analysis and analogous established quinolone chemistry. Always verify with an authentic standard in your specific matrix.

Application Note: Modulating the NAD+ Salvage Pathway via NNMT Inhibition using 5-Amino-1MQ

[1][2][3][4]

Abstract & Scientific Rationale

The decline of Nicotinamide Adenine Dinucleotide (NAD+) is a hallmark of aging and metabolic dysfunction.[1][2][3] While traditional approaches focus on supplementing precursors (NR, NMN), a more sophisticated strategy involves plugging the "metabolic drain" of the salvage pathway.

5-Amino-1MQ (5-amino-1-methylquinolinium) is a selective, membrane-permeable inhibitor of Nicotinamide N-methyltransferase (NNMT) . NNMT acts as a sink by methylating Nicotinamide (NAM) into 1-methylnicotinamide (1-MNA), effectively removing it from the NAD+ salvage cycle.[4] By inhibiting NNMT, 5-Amino-1MQ forces NAM back into the salvage pathway, enhancing NAD+ bioavailability and preserving the methyl donor S-adenosylmethionine (SAM).

This application note details the protocols for using 5-Amino-1MQ to study NAD+ flux in vitro, specifically in adipocytes where NNMT expression is highest.

Mechanism of Action: The NNMT "Sink"

To design effective experiments, one must understand the competition for the substrate Nicotinamide (NAM).

-

The Salvage Pathway: NAM is converted to NMN by NAMPT (rate-limiting), then to NAD+.[1][4][5]

-

The NNMT Sink: NNMT irreversibly methylates NAM using SAM, creating 1-MNA. This depletes the precursor pool for NAD+ and the methyl donor pool (SAM).[1]

-

The Inhibitor: 5-Amino-1MQ acts as a structural analog of 1-MNA, binding to the NNMT active site and preventing NAM methylation.

Pathway Visualization

The following diagram illustrates the redirection of metabolic flux caused by 5-Amino-1MQ.

Caption: 5-Amino-1MQ inhibits NNMT, preventing the methylation of NAM to 1-MNA and forcing NAM flux toward NAD+ biosynthesis via NAMPT.

Experimental Design & Preparation

Compound Handling[10]

-

Solubility: 5-Amino-1MQ is hydrophobic. Dissolve in DMSO to create a stock solution.

-

Stock Concentration: Prepare a 10 mM or 50 mM stock.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Protect from light.[6][7][8]

Cell Model Selection

NNMT is predominantly expressed in adipose tissue and the liver.

-

Recommended Model: 3T3-L1 Adipocytes (differentiated).[9]

-

Alternative: HepG2 cells (liver) or primary white adipocytes.

-

Note: Undifferentiated fibroblasts have low NNMT activity; differentiation is crucial for a robust signal window.

Protocol 1: In Vitro Treatment & Metabolite Extraction

Objective: To treat differentiated adipocytes with 5-Amino-1MQ and harvest metabolites for quantification.

Reagents

-

Differentiated 3T3-L1 adipocytes (Day 8-10 post-differentiation).

-

Culture Media: DMEM + 10% FBS.

-

5-Amino-1MQ (dissolved in DMSO).[10]

-

Extraction Solvent: 80:20 Methanol:Water (LC-MS grade), pre-chilled to -80°C.

Step-by-Step Procedure

-

Seeding & Differentiation: Differentiate 3T3-L1 cells in 6-well plates until >90% accumulate lipid droplets (approx. Day 10).

-

Treatment:

-

Replace media with fresh media containing 10 µM, 30 µM, or 60 µM 5-Amino-1MQ.

-

Vehicle Control: Media + DMSO (match the highest volume used in treatment, typically <0.1%).

-

Incubation: 24 to 48 hours at 37°C, 5% CO2.

-

-

Harvesting (Metabolism Quench):

-

Aspirate media rapidly.

-

Wash cells 1x with ice-cold PBS.

-

Add 500 µL cold (-80°C) 80% Methanol directly to the well.

-

Incubate on dry ice for 10 minutes to ensure metabolic quenching.

-

-

Extraction:

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Supernatant Collection: Transfer supernatant (containing NAD+, NAM, 1-MNA) to a new vial for LC-MS analysis.

-

Normalization: Resuspend the protein pellet in 0.1M NaOH or SDS buffer for BCA protein assay. Crucial: All metabolite data must be normalized to total protein content.

Protocol 2: LC-MS/MS Quantification (Gold Standard)

Objective: To specifically quantify NAD+, NAM, and 1-MNA. Enzymatic kits often cross-react; LC-MS is required for definitive proof of mechanism.

Instrumentation

-

System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex QTRAP).

-

Column: HILIC column (e.g., Waters BEH Amide) is preferred for polar metabolites like NAD+.

LC Parameters

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjust with NH4OH).

-

Gradient: 90% B to 50% B over 10 minutes.

MS/MS Transitions (MRM Mode)

Optimize these transitions for your specific instrument.

| Metabolite | Polarity | Precursor Ion ( | Product Ion ( | Role in Pathway |

| NAD+ | Positive | 664.1 | 136.1 | Final Product (Salvage) |

| NAM | Positive | 123.1 | 80.1 | Substrate (Shared) |

| 1-MNA | Positive | 137.1 | 94.1 | Product of NNMT (Sink) |

| NMN | Positive | 335.1 | 123.1 | Intermediate (Salvage) |

Expected Results

If 5-Amino-1MQ is working:

-

1-MNA: Significant decrease (dose-dependent).[9]

-

NAM: Slight increase or unchanged (rapidly converted).

-

NAD+: Significant increase (typically 1.3x to 1.8x over control).

-

SAM: Increase (sparing effect).

Experimental Workflow Diagram

This workflow ensures data integrity from cell culture to data analysis.

Caption: Standardized workflow for assessing NNMT inhibition in vitro.

Troubleshooting & Critical Controls

| Issue | Probable Cause | Solution |

| No change in NAD+ | Cells not differentiated | Confirm lipid droplet accumulation; NNMT is low in pre-adipocytes. |

| High variability | Inconsistent quenching | Use -80°C methanol immediately; do not wash cells excessively. |

| Signal saturation | Concentration too high | Dilute supernatant 1:10 or 1:100 before LC-MS injection. |

| 1-MNA not detected | Poor retention on C18 | Switch to HILIC chromatography (Amide column) for polar metabolites. |

References

-

Neelakantan, H., et al. (2019).[12] Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Nature Medicine, 25, 1625–1632.

-

Neelakantan, H., et al. (2017).[12] Small molecule nicotinamide N-methyltransferase inhibitors as potential therapeutic targets for metabolic disorders.[13][10] Journal of Medicinal Chemistry, 60(12), 5015–5028.

-

Van Haren, M. J., et al. (2016).[12] Nicotinamide N-methyltransferase (NNMT): A novel therapeutic target for metabolic disorders.[13] Drug Discovery Today, 21(10), 1660-1667.

-

Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature Communications, 7, 12948. (Reference for LC-MS NAD+ methodology).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the NAD Salvage Synthesis Pathway as a Novel Therapeutic Strategy for Osteosarcomas with Low NAPRT Expression [mdpi.com]

- 6. realpeptides.co [realpeptides.co]

- 7. medchemexpress.com [medchemexpress.com]

- 8. peptidedosages.com [peptidedosages.com]

- 9. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grindergym.com [grindergym.com]

- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 12. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptidesciences.com [peptidesciences.com]

Application Note: Reconstitution Protocol for Lyophilized 5-Amino-1MQ

Introduction: The Role of 5-Amino-1MQ in Metabolic Research

5-Amino-1MQ is a small, membrane-permeable molecule that acts as a selective inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2][3][4] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism and energy homeostasis by catalyzing the methylation of nicotinamide, a form of vitamin B3.[3][5] Elevated NNMT activity is associated with metabolic slowdown and increased fat accumulation, particularly in adipose tissue.[2][4]

By inhibiting NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide, thereby increasing its availability for the synthesis of Nicotinamide Adenine Dinucleotide (NAD+) via the salvage pathway.[5][6] This elevation of intracellular NAD+ levels enhances the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1), which are critical regulators of mitochondrial function, energy expenditure, and cellular health.[6][7] This mechanism makes 5-Amino-1MQ a valuable research tool for investigating obesity, type 2 diabetes, metabolic aging, and other related metabolic disorders.[3][4][6]

This application note provides a detailed, field-proven protocol for the accurate and effective reconstitution of lyophilized 5-Amino-1MQ, ensuring the integrity and performance of the compound in downstream applications.

Scientific Principles of Reconstitution

Lyophilization, or freeze-drying, is a process used to remove water from a compound at low temperatures, resulting in a stable, dry powder that is easy to store and transport.[8][9] The primary goal of reconstitution is to return the lyophilized solid to a liquid state by adding a suitable solvent, ensuring the compound is fully dissolved and homogeneously distributed without promoting degradation.

The choice of solvent and handling technique is critical and is dictated by the physicochemical properties of 5-Amino-1MQ. As a quinolinium salt, 5-Amino-1MQ exhibits solubility in both aqueous solutions and polar organic solvents.[1][5] However, its stability in these solvents can vary, making the selection of the appropriate reconstitution vehicle paramount for experimental success. This protocol prioritizes methods that maximize compound stability and ensure accurate concentration for reproducible results.

Materials and Equipment

Reagents

-

Lyophilized 5-Amino-1MQ (Appearance: Yellow to orange or faint red to dark brown powder).[5][10]

-

Primary Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity.

-

Alternative Solvent (for specific applications): Sterile Bacteriostatic Water (containing 0.9% benzyl alcohol).[11][12]

-

Sterile, nuclease-free water for subsequent dilutions.

-

70% Isopropanol or Ethanol for surface sterilization.

Equipment

-

Vial of lyophilized 5-Amino-1MQ (e.g., 10 mg, 50 mg).

-

Precision micropipettes (P200, P1000) and sterile, low-retention pipette tips.

-

Sterile, low-binding polypropylene microcentrifuge tubes for aliquoting.

-

Vortex mixer.

-

Benchtop microcentrifuge.

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

Reconstitution Protocol: Step-by-Step Methodology

This protocol is designed to prepare a high-concentration stock solution in DMSO, which is the preferred method for ensuring long-term stability and minimizing hydrolytic degradation.

Pre-Reconstitution Preparations

-

Equilibration: Before opening, allow the vial of lyophilized 5-Amino-1MQ to equilibrate to room temperature for at least 15-20 minutes.[12][13]

-

Causality: This critical step prevents atmospheric moisture from condensing on the cold, hygroscopic powder upon opening, which could compromise the compound's integrity and weight accuracy.[14]

-

-

Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure all lyophilized powder is collected at the bottom of the vial.

-

Causality: Lyophilized material can become dislodged during shipping. This step ensures that no material is lost on the cap or sides of the vial, leading to an accurate final concentration.

-

-

Sterilization: Wipe the rubber septum of the vial with a 70% isopropanol or ethanol swab and allow it to air dry completely.[11]

Reconstitution for a 100 mM DMSO Stock Solution

The molecular weight of the 5-Amino-1MQ salt (e.g., iodide salt) must be considered for accurate molarity calculations. For this example, we will use the molecular weight of 5-Amino-1-methylquinolinium iodide (286.11 g/mol ).

-

Solvent Addition: Using a calibrated micropipette, carefully add the calculated volume of anhydrous DMSO to the vial. For a 10 mg vial, add 349.5 µL of DMSO to achieve a 100 mM stock solution.

-

Dissolution: Cap the vial tightly and gently swirl or roll the vial to dissolve the powder.[12][15] If necessary, vortex gently for 10-15 seconds. The resulting solution should be clear.

-

Causality: Vigorous shaking can introduce air and create aerosols, which is a safety concern and can increase the risk of oxidation. Gentle agitation is sufficient for dissolution.

-

Table 1: DMSO Reconstitution Volumes for 100 mM Stock

| Vial Size (as Iodide Salt) | Molecular Weight ( g/mol ) | Volume of Anhydrous DMSO to Add | Final Concentration |

| 10 mg | 286.11 | 349.5 µL | 100 mM |

| 50 mg | 286.11 | 1747.6 µL (1.75 mL) | 100 mM |

Note: Always verify the molecular weight from the Certificate of Analysis provided by your supplier as different salt forms may be used.

Aliquoting and Storage

-

Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots in sterile, low-binding polypropylene tubes.

-

Causality: Aliquoting is the most effective way to prevent degradation caused by repeated freeze-thaw cycles.[11] It also minimizes the risk of contamination of the entire stock.

-

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of reconstitution, and your initials.[11]

-

Storage:

Alternative Reconstitution with Bacteriostatic Water

For certain in vivo studies or applications where DMSO is not suitable, bacteriostatic water can be used. However, be aware that the stability of 5-Amino-1MQ in aqueous solutions is significantly reduced.

-

Follow the Pre-Reconstitution Preparations as described in section 4.1.

-

Solvent Addition: Add the desired volume of bacteriostatic water to the vial. For example, adding 2.0 mL of bacteriostatic water to a 10 mg vial yields a concentration of 5 mg/mL .[12]

-

Dissolution: Gently swirl or roll the vial until the powder is fully dissolved.[12][15] The solution should be clear.

-

Storage:

Experimental Workflows and Diagrams

Diagram 1: Reconstitution Workflow

This diagram outlines the logical flow from receiving the lyophilized product to generating stable, ready-to-use research aliquots.

Caption: Workflow for reconstituting lyophilized 5-Amino-1MQ.

Diagram 2: Mechanism of Action Pathway

This diagram illustrates the established mechanism of action of 5-Amino-1MQ.

Caption: Mechanism of 5-Amino-1MQ as an NNMT inhibitor.

Conclusion and Best Practices

Accurate reconstitution is the foundation of reliable and reproducible research. By following this detailed protocol, researchers can ensure the stability and efficacy of their 5-Amino-1MQ solutions.

-

Always use high-purity, anhydrous solvents to prevent compound degradation.

-

Never open a cold vial of lyophilized compound to avoid moisture contamination.

-

Aliquot stock solutions to avoid repeated freeze-thaw cycles.

-

Always prepare fresh working dilutions for aqueous-based assays from the DMSO stock on the day of the experiment. The final DMSO concentration in the assay should typically be kept below 0.1% to avoid solvent effects.

By adhering to these guidelines, researchers can confidently utilize 5-Amino-1MQ as a powerful tool in the study of metabolic pathways.

References

- Real Peptides. (2025, October 6). How to take 5 Amino 1MQ.

- Peptide Dosages. 5-Amino-1MQ (10 mg Vial) Dosage Protocol.

- Grinder Gym. 5-Amino-1MQ.

- Noor, H. (2025, September 14). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses.

- The Catalyst Clinic. 5-Amino 1MQ Peptide: Boost Metabolism & Enhance Fat Loss Naturally.

- Peptides.gg. Buy 5-Amino-1MQ Online - US Made Research Chemicals.

- Paradigm Peptides. 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modulation.

- Alpha Rejuvenation. (2025). 5-Amino-1MQ Dosage: Guide 2025.

-

Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 118-130. Available at: [Link]

- GenOracle. 5-Amino-1MQ.

- Sigma-Aldrich. 5-Amino-1-methylquinolinium iodide ≥98% (HPLC).

- NovaVitality. (2026, January 3). 5-Amino-1MQ: Storage, Reconstitution & Stability Guide.

- Peptide Dosages. 5-Amino-1MQ (50 mg Vial) Dosage Protocol.

- Ascendia Pharma. (2024, October 1). Lyophilization Technology for Improving Stability of Small and Large Molecules.

- Oasis Labs. 5-Amino-1MQ 10 mg.

- Profound. 5-AMINO-1MQ.

-

Molnár, K., et al. (2022). Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques. Scientific Reports, 12(1), 1-13. Retrieved from [Link]

- R&D Systems. How to Reconstitute Lyophilized Proteins.

- Reddit. (2025, February 15). A Complete Guide for Injectable 5-Amino-1MQ.

Sources

- 1. grindergym.com [grindergym.com]

- 2. 5-Amino 1MQ Peptide: Boost Metabolism & Enhance Fat Loss Naturally | The Catalyst Clinic London [thecatalystclinic.com]

- 3. peptidesciences.com [peptidesciences.com]

- 4. genoracle.com [genoracle.com]

- 5. peptides.gg [peptides.gg]

- 6. peptidedosages.com [peptidedosages.com]

- 7. reddit.com [reddit.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. myoasislabs.com [myoasislabs.com]

- 11. realpeptides.co [realpeptides.co]

- 12. peptidedosages.com [peptidedosages.com]

- 13. peptidedosages.com [peptidedosages.com]

- 14. novavitality.co.uk [novavitality.co.uk]

- 15. 5-Amino-1MQ Dosage: Clinical Protocol, Benefits & Administration [alpha-rejuvenation.com]

- 16. 5 Amino 1MQ NNMT Inhibitor | Research Grade [profoundaminos.com]

Improving the yield of "5-Amino-1-methyl-1,2-dihydroquinolin-2-one" synthesis

This technical guide addresses the specific synthetic challenges of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one (also known as 5-amino-1-methylquinolin-2(1H)-one).

Executive Summary: The primary cause of low yield in this synthesis is regiochemical error . Researchers often attempt to nitrate the pre-formed 1-methylquinolin-2-one core, which predominantly yields the 6-nitro or 8-nitro isomers due to electronic directing effects. To achieve high yields of the 5-amino isomer, you must establish the nitrogen functionality at the C5 position before generating the lactam core, or utilize the Decker Oxidation route starting from 5-nitroquinoline.

Module 1: The Synthetic Strategy (The "Decker" Route)

This protocol utilizes the Decker Oxidation of a quaternary quinolinium salt. This is the industry-standard method for ensuring 100% regioselectivity for the 5-position amine while installing the lactam (2-one) functionality efficiently.

Reaction Pathway Diagram

Caption: Figure 1. The recommended Decker Oxidation route (top) avoids the regioselectivity issues inherent in direct nitration (bottom).

Module 2: Detailed Experimental Protocol

Step 1: Quaternization (Formation of the Salt)

-

Reagents: 5-Nitroquinoline (1.0 eq), Methyl Iodide (MeI) (1.5 eq).

-

Solvent: Acetone or Acetonitrile (Anhydrous).

-

Procedure:

-

Dissolve 5-nitroquinoline in acetone.

-

Add MeI dropwise at room temperature (Exothermic).

-

Reflux for 4–6 hours. The product, 1-methyl-5-nitroquinolinium iodide , will precipitate as a yellow/orange solid.

-

Critical Check: If no precipitate forms, add diethyl ether to induce crystallization.

-

Filtration yields the salt.

-

Yield Target: >90%.

-

Step 2: Decker Oxidation (The Key Transformation)

-

Reagents: Potassium Ferricyanide (

) (2.2 eq), NaOH (3.0 eq). -

Solvent: Water / Toluene biphasic system (or pure water if solubility permits).

-

Procedure:

-

Dissolve the quinolinium salt from Step 1 in water.

-

Cool to 0–5°C. This is vital to prevent ring opening or polymerization.

-

Simultaneously add separate solutions of

(aq) and NaOH (aq) dropwise over 1 hour. -

Stir at 0–5°C for 2 hours, then allow to warm to RT.

-

Extract with Dichloromethane (DCM) or Chloroform.

-

Yield Target: 75–85%.

-

Step 3: Reduction to Amine

-

Reagents: 10% Pd/C (5 mol%), Hydrogen gas (

, 1 atm or balloon). -

Solvent: Methanol or Ethanol.

-

Procedure:

-

Suspend the 5-nitro lactam in methanol.

-

Add catalyst carefully (under Argon flow).

-

Purge with

and stir vigorously at RT for 4 hours. -

Monitor: TLC will show the disappearance of the yellow nitro compound and appearance of the blue-fluorescent amino compound.

-

Filter through Celite to remove Pd/C.

-

Concentrate to obtain 5-Amino-1-methyl-1,2-dihydroquinolin-2-one .

-

Module 3: Troubleshooting & Optimization (FAQ)

Q1: Why am I getting a mixture of isomers?

Diagnosis: You likely attempted to nitrate 1-methylquinolin-2-one directly. Explanation: The amide (lactam) group at position 2 is ortho/para directing. However, the fused benzene ring is deactivated. Electrophilic aromatic substitution (nitration) on the quinolone core strongly favors position 6 (para to the nitrogen) or position 8 . Position 5 is sterically hindered and electronically disfavored in the direct nitration of the lactam. Solution: Switch to the Decker Oxidation route described above. It locks the nitrogen at position 5 from the very beginning (starting material).

Q2: My oxidation step (Step 2) turned into a black tar. What happened?

Diagnosis: Thermal decomposition or "Over-oxidation." Explanation: The Decker oxidation is exothermic. If the temperature rises above 10°C during the addition of NaOH, the pseudobase intermediate can undergo ring-opening polymerization rather than oxidation to the pyridone. Solution:

-

Keep the internal temperature strictly below 5°C .

-

Add the NaOH solution very slowly.

-

Ensure efficient stirring to prevent local hot-spots.

Q3: The solubility of the 5-amino product is poor. How do I purify it?

Diagnosis: 5-Amino-quinolones are highly polar and can stack due to

-

Recrystallization: Use Ethanol/Water (9:1) or Isopropanol.

-

Acid/Base Extraction: Dissolve the crude amine in 1M HCl (forms the soluble hydrochloride salt), wash with Ethyl Acetate (removes non-basic impurities), then basify the aqueous layer with

to precipitate the pure amine.

Module 4: Data & Specifications

| Parameter | Specification / Expected Value | Notes |

| Appearance | Yellowish to Tan powder | Oxidizes slightly in air; store under |

| Characteristic doublet for the proton at C3. | ||

| Melting Point | 180–185°C (Decomposes) | Sharp MP indicates high purity. |

| TLC ( | ~0.3 (DCM:MeOH 95:5) | Highly fluorescent under UV (365 nm). |

Module 5: Troubleshooting Logic Tree

Caption: Figure 2. Diagnostic logic for identifying yield loss in 5-amino-1-methyl-2-quinolone synthesis.

References

-

Decker Oxidation Mechanism

-

Pridgen, L. N. (1982). "Oxidation of N-alkylquinolinium salts with alkaline potassium ferricyanide." Journal of Heterocyclic Chemistry, 19(5), 1145–1148.

-

-

Regioselectivity of Nitration

-

Asahara, M., et al. (2009). "Regioselective Nitroalkylation of the 1-Methyl-2-quinolone Framework." Heterocycles, 78(11).[1]

-

-

Synthesis of 5-Amino-1-methyl-2-quinolone (Cilostazol Intermediates)

-

Nishi, T., et al. (1983). "Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors." Chemical and Pharmaceutical Bulletin, 31(4), 1151-1157.

-

-

General Quinolone Synthesis

-

Otsuka Pharmaceutical Co., Ltd. Patents regarding Cilostazol synthesis often describe the preparation of the hydroxy/amino quinolone core. (e.g., US Patent 4,277,479).

-

Sources

Overcoming solubility issues with "5-Amino-1-methyl-1,2-dihydroquinolin-2-one" in aqueous buffers

This guide addresses the specific solubility challenges of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one (also known as 5-Amino-1-methyl-2-quinolone ).

Crucial Distinction: Do not confuse this molecule with 5-Amino-1MQ (5-Amino-1-methylquinolinium) .

-

5-Amino-1MQ is a positively charged salt (usually iodide or chloride) and is water-soluble.[1]

-

Your Molecule (The Lactam): Is a neutral, uncharged species at physiological pH.[2] It suffers from "planar stacking," leading to high crystal lattice energy and precipitation in aqueous buffers.[2]

Executive Summary

-

Molecule Type: Planar, hydrophobic, weak base.[2]

-

Primary Challenge: Aggregation due to

- -

Physiological State: Neutral (uncharged) at pH 7.4.[2]

-

Recommended Solvent: DMSO (Stock), HP-

-CD (Aqueous carrier).

Part 1: The Physicochemical Barrier

To solve the issue, you must understand why it precipitates.[2]

| Property | Value / Characteristic | Implication for Solubility |

| LogP (Calc) | ~0.8 - 1.2 | Moderately lipophilic, but not greasy. |

| pKa (Amino) | ~3.5 - 4.5 (Est.) | Critical: At pH 7.4, the amine is unprotonated .[2] The molecule is neutral.[2] |

| Structure | Bicyclic Aromatic Lactam | High "Planarity."[2][3] Molecules stack like plates (high lattice energy).[2] |

| Water Interaction | H-Bond Donor/Acceptor | Can H-bond, but self-association ( |

The "Crash" Mechanism: When you dilute a DMSO stock into an aqueous buffer (pH 7.4), the solvent environment changes from aprotic (DMSO) to protic (Water).[2] The hydrophobic effect forces the planar quinolone rings together.[2] Since the molecule has no charge to repel neighbors, they stack and precipitate immediately.[2]

Part 2: Troubleshooting Guides (Protocols)

Method A: The "Solvent Shift" (Standard In Vitro Assays)

Best for: Enzymatic assays, High-Throughput Screening (HTS).

The Error: Adding DMSO stock directly to a static volume of buffer.[2] The Fix: Kinetic solubilization with vortexing.[2]

-

Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM .

-

Note: Sonicate for 5 minutes to ensure no micro-crystals remain.

-

-

Intermediate Dilution (The Step-Down):

-

Final Dilution:

Method B: The "Protonation Trap" (Acidic Buffers)

Best for: HPLC, LC-MS, or acid-stable assays.

Since the 5-amino group is a weak base, it becomes ionized (soluble) at low pH.

-

Buffer Choice: Use a Citrate or Phosphate buffer adjusted to pH 3.0 - 4.0 .[2]

-

Mechanism: At pH 3, the amino group (

) becomes ( -

Result: Electrostatic repulsion prevents stacking.[2]

-

Warning: If you neutralize this solution back to pH 7.4, it will precipitate.[2]

-

Method C: Molecular Encapsulation (Animal/Cell Studies)

Best for: In vivo injection, Cell culture (avoiding DMSO toxicity).[2]

The Gold Standard: Hydroxypropyl-

Protocol:

-

Prepare 20% (w/v) HP-

-CD in sterile water or saline. -

Add 5-Amino-1-methyl-1,2-dihydroquinolin-2-one powder directly to this solution.

-

Sonicate at 40°C for 20–30 minutes.

-

Filter Sterilize: Use a 0.22

m PVDF filter.[2] -

Stability: This complex is usually stable for 24–48 hours at 4°C.[2]

Part 3: Decision Logic & Workflows

Visual 1: The Solubilization Decision Tree

Caption: Decision matrix for selecting the correct solubilization strategy based on assay constraints.

Visual 2: The "Solvent Shift" Mixing Protocol

Caption: Correct mixing order to prevent local supersaturation and precipitation.

Part 4: Frequently Asked Questions (FAQ)

Q1: I bought "5-Amino-1MQ" but it doesn't dissolve in water. Why? A: You likely received the free base (lactam) form, not the quinolinium salt .[2] Check the CAS number and structure.[2] If there is a carbonyl (C=O) at position 2, it is the neutral lactam.[2] You must use DMSO or acidify it to dissolve it.[2]

Q2: Can I use PEG-400 instead of DMSO?

A: Yes. Polyethylene Glycol (PEG-400) is a good alternative cosolvent. A mixture of 10% PEG-400 / 90% Water often sustains solubility better than DMSO/Water because PEG polymers sterically hinder the

Q3: My compound precipitates after 2 hours in the assay plate. What now? A: This is "Crash-out" due to thermodynamic instability.

-

Reduce Concentration: You may be above the solubility limit (S).[2]

-

Add Surfactant: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.[2] This prevents the formation of micro-aggregates that scatter light and reduce effective concentration.[2]

Q4: Is the solution light-sensitive? A: Yes. Amino-quinolones are fluorophores and can be prone to photo-oxidation. Store stock solutions in amber vials or wrapped in foil.

References

-

Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews.

-

Di, L., & Kerns, E. H. (2006).[2] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

-

Loftsson, T., & Brewster, M. E. (2010).[2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

-

PubChem Compound Summary. (n.d.). "5-Amino-1-methyl-1,2-dihydroquinolin-2-one (CID 67267259)."[4] National Center for Biotechnology Information.[2]

Sources

- 1. How soluble is 5-Amino-1MQ Iodide? In which solvents are soluble or insoluble? [biolyphar.com]

- 2. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino-1-methyl-1,2-dihydroquinolin-2-one | C10H10N2O | CID 67267259 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reaction Conditions for Quinolinone Synthesis

Welcome to the Technical Support Center for quinolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing quinolinone scaffolds. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions (FAQs), grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses broad, common questions that researchers often have when embarking on or troubleshooting quinolinone synthesis.

Q1: My quinolinone synthesis is resulting in a very low yield. What are the first general parameters I should investigate?

A1: Low yields are a frequent challenge in quinolinone synthesis and can originate from several factors. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:

-

Reaction Temperature: Many classical quinolinone syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, necessitate high temperatures for the cyclization step, often exceeding 250°C.[1][2] Insufficient temperature can lead to an incomplete reaction, while excessive heat may cause product decomposition or the formation of unwanted side products.[1][2] It is critical to carefully monitor and control the temperature.

-

Solvent Choice: The solvent plays a pivotal role in reaction outcomes. For thermal cyclizations like the Conrad-Limpach synthesis, employing a high-boiling, inert solvent such as mineral oil or 1,2,4-trichlorobenzene can significantly enhance yields compared to performing the reaction neat.[1][3]

-

Purity of Starting Materials: The purity of your aniline and β-ketoester or other starting materials is paramount.[4][5] Impurities can interfere with the reaction, poison catalysts, or complicate the purification process.[4] If the purity of your starting materials is uncertain, consider recrystallization or distillation.

-

Catalyst and Reagents: The choice and purity of catalysts and reagents are critical.[1] For instance, in the Friedländer synthesis, various acid or base catalysts can be employed, and their effectiveness can differ based on the specific substrates.[1][6] Ensure all reagents are pure and dry, as contaminants can impede the reaction.

-

Reaction Time: Incomplete reactions are a common cause of low yields.[1] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7]

-

Atmosphere: Certain reactions may be sensitive to air or moisture. If you suspect degradation or side reactions due to atmospheric components, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: I'm observing poor regioselectivity in my synthesis, leading to a mixture of isomers. What are the common causes and how can I address this?

A2: Poor regioselectivity is a frequent hurdle, especially when utilizing unsymmetrical starting materials in reactions like the Friedländer, Gould-Jacobs, or Conrad-Limpach-Knorr syntheses.[1]

-

In the Friedländer Synthesis: When an unsymmetrical ketone is used, condensation can occur on either side of the carbonyl group. To manage regioselectivity, you can introduce a directing group on the ketone.[1] The choice of catalyst can also influence the outcome; for example, using an ionic liquid as both catalyst and solvent has been shown to improve regioselectivity in some cases.[1][6]

-

In the Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can yield either 4-hydroxyquinolines (Conrad-Limpach product) or 2-hydroxyquinolines (Knorr product).[8][9] The temperature is a key determinant; lower temperatures generally favor the formation of the 4-quinolone, while higher temperatures can lead to the 2-quinolone.[4][8]

-

In the Camps Cyclization: This reaction can produce two different quinolinone isomers. The ratio of these products is dependent on the reaction conditions and the structure of the starting o-acylaminoacetophenone.[1][2] Optimization of the base and solvent system is crucial for controlling the product distribution.[1]

Q3: My reaction is producing a significant amount of tar-like byproducts, making purification difficult. What are the likely causes and solutions?

A3: The formation of tarry byproducts is a well-known issue in certain quinoline syntheses, particularly the Skraup reaction, which is notoriously exothermic and can proceed with uncontrollable vigor.[10]

-

Cause: The primary reason for tar formation in the Skraup synthesis is the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[10]

-

Solution:

-

Use a Reaction Moderator: The most effective method to control the reaction's intensity is to add a moderator. Ferrous sulfate (FeSO₄) is commonly used as it is believed to act as an oxygen carrier, prolonging the reaction and preventing it from becoming too violent.[10] Boric acid can also serve this purpose.[10]

-

Controlled Reagent Addition: The order of reagent addition is critical. Sulfuric acid should be added after the ferrous sulfate to prevent a premature start to the reaction.[10]

-

Gradual Heating: Apply heat gently and remove the heat source as soon as the reaction begins to boil on its own.[10]

-

Purification: The crude product, often a "black polymeric goo," can be worked up by neutralization with a base like sodium hydroxide, followed by extraction with an organic solvent.[11] Steam distillation is also a common and effective method for separating the volatile quinoline product from the non-volatile tar.[10][11]

-

Troubleshooting Guide for Specific Syntheses

This section provides detailed troubleshooting for common issues encountered in specific named reactions for quinolinone synthesis.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of anilines and β-ketoesters to form 4-hydroxyquinolines, followed by a high-temperature cyclization.[8][12]

Problem: The cyclization step of my Conrad-Limpach synthesis is failing or giving a very low yield.

Causality and Solution: The success of the Conrad-Limpach cyclization hinges on achieving and maintaining the high temperature required for the electrocyclic ring-closing, which is often around 250°C.[1][8]

-

High-Boiling Solvents: Performing the cyclization neat can result in decomposition and low yields. The use of an inert, high-boiling solvent is crucial. Limpach reported increasing yields to 95% in many instances by using mineral oil.[8] Other appropriate solvents include Dowtherm A, diphenyl ether, or 1,2,4-trichlorobenzene.[1][3]

-

Temperature Control: Ensure your experimental setup can safely and consistently reach the target temperature. Use a high-temperature thermometer and a suitable heating mantle or sand bath.[1]

-

Acid Catalysis: The reaction mechanism involves multiple tautomerizations that are catalyzed by strong acids like HCl or H₂SO₄.[1][8] Ensure that the intermediate Schiff base is formed correctly in the initial step, which may require catalytic acid.[1]

Data Presentation: Solvent Effects on Conrad-Limpach Cyclization

| Solvent | Boiling Point (°C) | General Outcome on Yield |

| Neat (No Solvent) | N/A | Often leads to decomposition and low yields. |

| Mineral Oil | >300 | Can significantly increase yields, up to 95% in some cases.[8] |

| Diphenyl Ether | 259 | A common and effective high-boiling solvent. |

| Dowtherm A | 257 | Another widely used high-boiling solvent. |

| 1,2,4-Trichlorobenzene | 214 | A viable, though lower-boiling, alternative.[3] |

Friedländer Synthesis

The Friedländer synthesis is the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group to form a quinoline.[13][14]

Problem: I am getting a low yield in my Friedländer synthesis.

Causality and Solution:

-

Catalyst Choice: The reaction can be catalyzed by either acids or bases.[6][13] The optimal catalyst will depend on the specific substrates. Common catalysts include trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids.[13]

-

Side Reactions: Aldol condensation of the ketone starting material can be a significant side reaction, particularly under basic conditions.[5][15] To mitigate this, consider using the imine analog of the o-aminoaryl aldehyde/ketone.[6][15]

-

Solvent Selection: While classic Friedländer reactions are often carried out in aqueous or alcoholic solutions, the choice of solvent can dramatically affect the yield.[15][16] For certain substrates, conducting the reaction in water at elevated temperatures without a catalyst has been shown to produce excellent yields.[15] Experimenting with different solvents, including greener options like water or even solvent-free conditions, may improve your results.[15]

Experimental Protocol: A Greener Friedländer Synthesis

This protocol is adapted from a literature procedure demonstrating a catalyst-free synthesis in water.[5]

-

Reaction Setup: In a round-bottom flask, suspend 2-aminobenzaldehyde (1 mmol) and acetophenone (1.2 mmol) in water (5 mL).[5]

-

Reaction: Heat the mixture at 70°C and stir vigorously for 3 hours.[5] Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Isolation: Collect the solid product by filtration.

-

Purification: Wash the product with cold water and dry. If necessary, the product can be further purified by recrystallization from ethanol.[5]

Knorr Quinoline Synthesis

The Knorr quinoline synthesis is an intramolecular reaction that converts a β-ketoanilide into a 2-hydroxyquinoline using a strong acid like sulfuric acid.[17][18]

Problem: My Knorr synthesis is producing a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline.

Causality and Solution: The formation of a 4-hydroxyquinoline is a known competing reaction in the Knorr synthesis.[17][19] The amount of acid used can significantly influence the product distribution.

-

Acid Concentration: A 1964 study found that with benzoylacetanilide, a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline.[17][19] Conversely, when a smaller amount of PPA is used, the 4-hydroxyquinoline becomes the major product.[17][19]

-

Reaction Mechanism: The reaction mechanism involves a dicationic intermediate. An excess of acid promotes the formation of an N,O-dicationic intermediate that preferentially leads to the 2-hydroxyquinoline.[17] With less acid, a monocationic intermediate is favored, which can fragment and lead to the 4-hydroxyquinoline.[17]

Experimental Protocol: Knorr Synthesis of 2-Hydroxyquinoline [5]

-

Formation of β-ketoanilide: In a round-bottom flask, heat a mixture of aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) at 110-140°C for 1-2 hours. The intermediate β-anilinocrotonate can be isolated if desired.

-

Cyclization: Add the crude β-ketoanilide to an excess of concentrated sulfuric acid or polyphosphoric acid.

-

Heating: Heat the mixture to 80-100°C and stir until the reaction is complete (monitor by TLC, typically 1-2 hours).

-

Workup: Carefully pour the reaction mixture over crushed ice.

-

Isolation: Collect the precipitated 2-hydroxyquinoline by filtration.

-

Purification: Wash the solid with cold water and recrystallize from a suitable solvent like ethanol.

Visualization of Key Concepts

Troubleshooting Workflow for Low Yield in Quinolinone Synthesis

Caption: A systematic workflow for troubleshooting low yields in quinolinone synthesis.

General Reaction Scheme for Friedländer Synthesis

Caption: A simplified representation of the Friedländer synthesis of quinolinones.

References

- Benchchem. (n.d.). optimizing reaction conditions for quinolinone synthesis.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Quinolinone Derivatives.

- Benchchem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.

- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10.

- (2021).

- Benchchem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.

- Benchchem. (n.d.). optimizing reaction time and temperature for quinoline synthesis.

- Benchchem. (n.d.). optimizing solvent and base conditions for quinoline synthesis.

- Benchchem. (n.d.). How to prevent byproduct formation in quinoline synthesis.

- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

- Wikipedia. (n.d.). Catalyst poisoning.

- Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.

- Wikipedia. (n.d.). Knorr quinoline synthesis.